molecular formula C10H14INO B13011623 2-Iodo-5-isobutoxyaniline

2-Iodo-5-isobutoxyaniline

Cat. No.: B13011623
M. Wt: 291.13 g/mol
InChI Key: VRGYTJDQHCITQD-UHFFFAOYSA-N
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Description

2-Iodo-5-isobutoxyaniline is an organic compound that belongs to the class of anilines, which are aromatic amines. This compound is characterized by the presence of an iodine atom at the second position and an isobutoxy group at the fifth position on the benzene ring, along with an amino group at the first position. The molecular formula of this compound is C10H14INO, and it is used in various chemical reactions and applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-5-isobutoxyaniline can be achieved through several methods. One practical route involves the decarboxylative iodination of anthranilic acids using inexpensive potassium iodide (KI) and iodine (I2) as halogen donors under transition-metal-free and base-free conditions. Oxygen is necessary for this transformation, and the reaction typically yields highly regioselective 2-iodoanilines in satisfactory to good yields .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the decarboxylative iodination method mentioned above can be scaled up for industrial applications due to its operational simplicity and high functional-group tolerance .

Chemical Reactions Analysis

Types of Reactions

2-Iodo-5-isobutoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) can be used.

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are common.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used.

Major Products Formed

    Substitution: Formation of various substituted anilines.

    Oxidation: Formation of nitro compounds.

    Reduction: Formation of primary or secondary amines.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

2-Iodo-5-isobutoxyaniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Iodo-5-isobutoxyaniline involves its interaction with various molecular targets and pathways. The iodine atom and the isobutoxy group play crucial roles in its reactivity and interaction with other molecules. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form covalent bonds with target molecules, leading to various biological and chemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Iodo-5-isobutoxyaniline is unique due to the presence of both an iodine atom and an isobutoxy group on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and industrial processes .

Properties

Molecular Formula

C10H14INO

Molecular Weight

291.13 g/mol

IUPAC Name

2-iodo-5-(2-methylpropoxy)aniline

InChI

InChI=1S/C10H14INO/c1-7(2)6-13-8-3-4-9(11)10(12)5-8/h3-5,7H,6,12H2,1-2H3

InChI Key

VRGYTJDQHCITQD-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC(=C(C=C1)I)N

Origin of Product

United States

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